molecular formula C13H24O3 B14229721 Acetic acid--(3R)-5-ethenylidenenonan-3-ol (1/1) CAS No. 821782-47-2

Acetic acid--(3R)-5-ethenylidenenonan-3-ol (1/1)

Cat. No.: B14229721
CAS No.: 821782-47-2
M. Wt: 228.33 g/mol
InChI Key: TXAITAKIVHQTDF-RFVHGSKJSA-N
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Description

Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) is a complex organic compound characterized by its unique structure, which includes an acetic acid moiety and a nonanol derivative with an ethenylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a nonanol derivative with acetic acid under controlled conditions to introduce the acetic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.

Scientific Research Applications

Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate its incorporation into metabolic pathways or its conversion to active metabolites. The pathways involved can vary depending on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid–(3R)-5-ethenylidenenonan-2-ol
  • Acetic acid–(3R)-5-ethenylidenenonan-4-ol
  • Acetic acid–(3R)-5-ethenylidenenonan-5-ol

Uniqueness

Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

821782-47-2

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C11H20O.C2H4O2/c1-4-7-8-10(5-2)9-11(12)6-3;1-2(3)4/h11-12H,2,4,6-9H2,1,3H3;1H3,(H,3,4)/t11-;/m1./s1

InChI Key

TXAITAKIVHQTDF-RFVHGSKJSA-N

Isomeric SMILES

CCCCC(=C=C)C[C@@H](CC)O.CC(=O)O

Canonical SMILES

CCCCC(=C=C)CC(CC)O.CC(=O)O

Origin of Product

United States

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